molecular formula C8H18O2 B116546 4-Butoxybutan-1-ol CAS No. 4161-24-4

4-Butoxybutan-1-ol

Cat. No.: B116546
CAS No.: 4161-24-4
M. Wt: 146.23 g/mol
InChI Key: OBXQRJAQMQQZMY-UHFFFAOYSA-N
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Description

4-Butoxybutan-1-ol: is an organic compound with the molecular formula C8H18O2 . It is also known by other names such as 1,4-Tetrabutyleneglycol monobutyl ether and Butylene glycol monobutyl ether . This compound is a clear, colorless liquid with a mild odor and is used in various industrial applications.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Butoxybutan-1-ol are not well-studied. Therefore, its impact on bioavailability is unclear. Given its molecular weight of146.23 , it’s reasonable to assume that it could be absorbed and distributed throughout the body.

Result of Action

It’s used in the synthesis of biomedical polyurethane for application as scaffold materials , suggesting it may have some influence on cellular structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybutan-1-ol can be synthesized through the reaction of 1-Bromobutane with 1,4-Butanediol . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butoxybutan-1-ol has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 1-Butanol
  • 2-Butoxyethanol
  • 1,4-Butanediol
  • Butylene glycol

Comparison: 4-Butoxybutan-1-ol is unique due to its specific structure, which combines the properties of both butanol and butoxy groups. This gives it distinct solubility and reactivity characteristics compared to other similar compounds .

Biological Activity

4-Butoxybutan-1-ol, a compound with the molecular formula C8H18O2\text{C}_8\text{H}_{18}\text{O}_2, has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its effects on cell viability, antioxidant properties, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a butoxy group attached to a butanol backbone. This structural configuration influences its solubility and reactivity, making it suitable for various applications in biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage.

Cytotoxicity and Cell Viability

A study assessing the cytotoxic effects of this compound revealed dose-dependent responses in cell cultures. The WST-1 assay indicated that higher concentrations of the compound significantly reduced cell viability. For instance:

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

These findings suggest that while the compound may have beneficial antioxidant effects at lower concentrations, it could exhibit cytotoxicity at higher levels, necessitating careful dosage considerations in therapeutic applications.

Biocompatibility Studies

In a biocompatibility study involving bacterial cellulose membranes loaded with extracts containing this compound, the compound was shown to enhance the membranes' properties without compromising cell viability. The results indicated that the incorporation of this compound could improve the membranes' functional capabilities while maintaining safety for cellular environments .

Case Study: Topical Applications

A notable case study focused on the use of bacterial cellulose membranes enriched with this compound for topical applications. The study highlighted:

  • Objective : To evaluate the efficacy of these membranes in delivering antioxidants to skin tissues.
  • Methodology : In vitro penetration studies were conducted to assess how well the compound permeated through skin models.
  • Results : The membranes demonstrated enhanced penetration characteristics for phenolic acids when combined with this compound, indicating its potential role in dermatological formulations aimed at wound healing and skin regeneration .

Summary of Key Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservations
Antioxidant ActivityEffective scavenging of free radicals
CytotoxicityDose-dependent reduction in cell viability
BiocompatibilitySafe for cellular applications at controlled doses
Skin PenetrationEnhanced delivery of antioxidants through membranes

Properties

IUPAC Name

4-butoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXQRJAQMQQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274663
Record name 4-butoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-24-4
Record name 4-butoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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